molecular formula C21H19BrN4O3S B2722707 N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-34-3

N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2722707
CAS No.: 1113102-34-3
M. Wt: 487.37
InChI Key: UEOSZYLGXQEXQM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with methoxy, methyl, and oxo groups at positions 8, 3/5, and 4, respectively.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-25-16-9-8-12(29-3)10-13(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-15-7-5-4-6-14(15)22/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSZYLGXQEXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine and cyclopropylcarbonyl groups. The sulfonylation step is crucial for the final product formation. Common reagents used in these reactions include sulfur-containing compounds, piperazine derivatives, and cyclopropylcarbonyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibit anticancer properties. For instance, studies have demonstrated that derivatives of pyrimidoindoles can inhibit cancer cell proliferation by inducing apoptosis through various molecular pathways.

Case Study Example:
A study showed that a related compound inhibited the growth of human breast cancer cells by modulating specific signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives can exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Salmonella typhi.

Case Study Example:
In a comparative study, certain synthesized acetamides demonstrated antibacterial effects comparable to ciprofloxacin, a standard antibiotic .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In silico studies have indicated its capability to inhibit enzymes such as α-glucosidase and lipoxygenase.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeInhibition Percentage
8qα-glucosidase85%
8gButyrylcholinesterase78%
8bLipoxygenase80%

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for therapeutic uses in treating conditions such as diabetes and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrimidoindole derivatives, sulfanyl-acetamides, and brominated aryl analogs. Key comparisons include:

Pyrimido[5,4-b]indole Derivatives

describes multiple N-substituted pyrimido[5,4-b]indole-2-thioacetamides, such as:

  • N-isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27)
  • N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28)
Parameter Target Compound Compound 27/28 ()
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole
Substituents 8-methoxy, 3,5-dimethyl, 4-oxo 3-phenyl, 4-oxo
Thioacetamide Sidechain 2-bromophenyl Alkyl (isopentyl, 3,3-dimethylbutyl)
Biological Target Not reported Toll-like receptor 4 (TLR4) ligands

The target compound’s 8-methoxy and 3,5-dimethyl groups likely enhance metabolic stability compared to the unsubstituted phenyl in 27/28 , while the bromophenyl moiety may improve binding affinity via halogen interactions .

Sulfanyl-Acetamides with Heterocyclic Cores

and highlight N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8g ). These compounds share the sulfanyl-acetamide motif but differ in core heterocycles (oxadiazole vs. pyrimidoindole):

Parameter Target Compound Compound 8g ()
Core Heterocycle Pyrimido[5,4-b]indole 1,3,4-Oxadiazole
Substituents Bromophenyl, methoxy, methyl Indol-3-ylmethyl, 4-methylphenyl
Bioactivity Not reported Enzyme inhibition (e.g., urease)

The pyrimidoindole core in the target compound may offer superior π-π stacking interactions in biological targets compared to oxadiazole-based systems .

Brominated Aryl Acetamides

reports N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) , which shares a brominated aryl group but utilizes a sulfonamide linker instead of a thioacetamide:

Parameter Target Compound Compound 40 ()
Linker Thioacetamide Sulfonamide
Aryl Group 2-bromophenyl 4-bromophenylsulfonyl
Synthesis Yield Not reported 45%

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The 8-methoxy group may resist oxidative metabolism, as seen in related methoxy-substituted indoles .
  • Halogen Bonding : The bromine atom could engage in halogen bonding with biomolecular targets, a feature exploited in 40 for enhanced binding .

Biological Activity

N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic implications.

Chemical Structure

The compound features a complex structure combining a bromophenyl group and a pyrimidine-indole moiety. The presence of the methoxy and sulfanyl groups may influence its biological properties significantly.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity : Preliminary investigations suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and cell cycle arrest in the G2/M phase .
  • Mechanism of Action : The cytotoxic effects appear to be mediated through the inhibition of key signaling pathways such as PI3K/AKT/mTOR. This pathway is crucial for cell survival and proliferation; thus, its inhibition leads to increased apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives related to this compound have demonstrated antimicrobial properties against various pathogens. The structural characteristics contribute to their efficacy in inhibiting bacterial growth .

1. Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on HCT116 and Caco-2 cells. The results indicated:

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
0.19010
0.57030
15050
52080

At concentrations above 1 μM, significant apoptosis was observed along with reduced cell viability .

2. Mechanistic Insights

The study further explored the molecular mechanisms involved in the observed cytotoxicity:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the G2/M phase.
  • Western Blot Analysis : The expression levels of proteins associated with apoptosis (e.g., caspases) were significantly elevated following treatment, indicating activation of apoptotic pathways .

3. Antimicrobial Properties

Related compounds have been tested for their antimicrobial efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were promising:

CompoundMIC (μM)Target Pathogen
Derivative A0.21Pseudomonas aeruginosa
Derivative B0.35Escherichia coli

These findings suggest that modifications in the chemical structure can enhance antimicrobial activity while maintaining low toxicity towards human cells .

Case Studies

A recent case study highlighted the therapeutic potential of similar compounds in preclinical models of colorectal cancer. The study demonstrated that these compounds could serve as lead candidates for developing new anticancer therapies.

Case Study Summary:

  • Objective : Evaluate therapeutic efficacy in vivo.
  • Model : Xenograft models using HCT116 cells.
  • Results : Significant tumor reduction was observed with treated groups compared to controls.

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